molecular formula C11H16O3 B14582371 Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate CAS No. 61589-75-1

Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate

Cat. No.: B14582371
CAS No.: 61589-75-1
M. Wt: 196.24 g/mol
InChI Key: HKBKYJJEFCDSPE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyclohexene ring with a keto group at the third position and an ethyl ester group attached to a propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different alkyl or acyl groups.

Scientific Research Applications

Chemistry: Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit various biological activities, including anti-inflammatory and antimicrobial properties .

Industry: The compound is used in the production of fragrances and flavoring agents. Its pleasant odor makes it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism of action of ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert various effects .

Comparison with Similar Compounds

  • Ethyl 3-(6-oxo-1-cyclohexen-1-yl)propanoate
  • Ethyl 4-(2-oxocyclohex-3-ene-1-yl)propanoate
  • Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate

Uniqueness: Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is unique due to the specific positioning of the keto group on the cyclohexene ring. This structural feature influences its reactivity and the types of reactions it can undergo. The presence of both the keto and ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

61589-75-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 3-(3-oxocyclohexen-1-yl)propanoate

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h8H,2-7H2,1H3

InChI Key

HKBKYJJEFCDSPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=O)CCC1

Origin of Product

United States

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